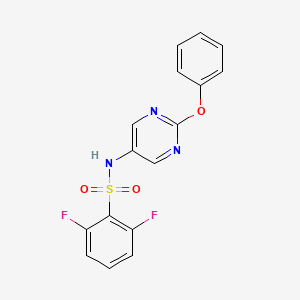
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with difluoro and phenoxypyrimidinyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under appropriate conditions.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Serve as coupling partners in Suzuki–Miyaura reactions.
Oxidizing and Reducing Agents: Employed in redox reactions to modify the sulfonamide group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions typically produce biaryl compounds.
Scientific Research Applications
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the difluoro and phenoxypyrimidinyl groups can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-difluoropyridine: Shares the difluoro substitution but lacks the sulfonamide and phenoxypyrimidinyl groups.
2,6-difluorobenzene sulfonamide: Contains the sulfonamide group but lacks the phenoxypyrimidinyl substitution.
Uniqueness
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-N-(2-phenoxypyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-13-7-4-8-14(18)15(13)25(22,23)21-11-9-19-16(20-10-11)24-12-5-2-1-3-6-12/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOZMCVRJFIQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(2-chlorophenyl)methanesulfonyl]-3-(4-methoxybenzenesulfonyl)azetidine](/img/structure/B6429089.png)
![3-[3-(4-chlorobenzenesulfonyl)azetidine-1-carbonyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6429091.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B6429110.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B6429120.png)
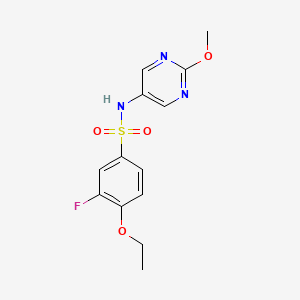
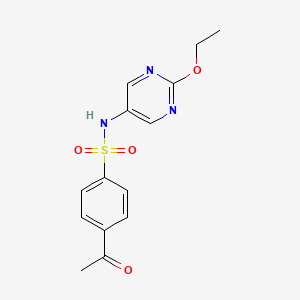
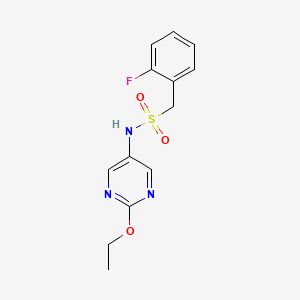
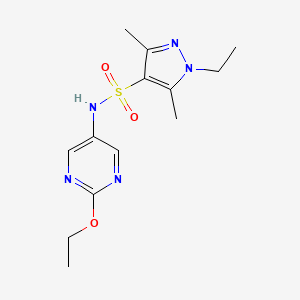
![N-(2-ethoxypyrimidin-5-yl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B6429154.png)
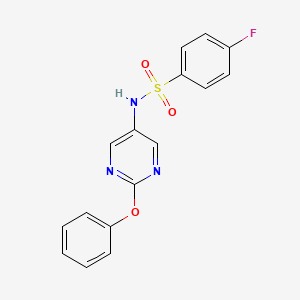
![2,6-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429166.png)
![N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6429178.png)
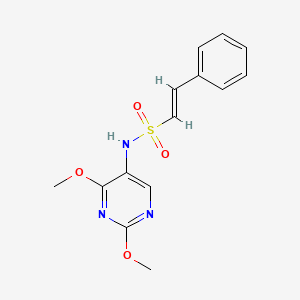
![3-chloro-N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-4-methylbenzene-1-sulfonamide](/img/structure/B6429189.png)
